molecular formula C20H16FN3O4 B3016789 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-77-0

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3016789
CAS No.: 942009-77-0
M. Wt: 381.363
InChI Key: QLJPANZZTSQFQG-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines a fluorophenyl group, a nitrophenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and nitrophenyl groups may interact with enzymes or receptors, altering their activity. The dihydropyridine core may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Uniqueness: 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a fluorophenyl group, a nitrophenyl group, and a dihydropyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-6-8-16(24(27)28)10-18(13)22-20(26)15-7-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJPANZZTSQFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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